

Physical and Chemical Properties of Substituted Iodo-Pyrazoles: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

CAS No.: 1354704-28-1

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Introduction: The Strategic Value of the Iodo-Pyrazole Scaffold

In modern drug discovery, the pyrazole ring acts as a privileged scaffold, often serving as a bioisostere for phenyl or heteroaryl rings to optimize lipophilicity and metabolic stability.^{[1][2]} The introduction of an iodine substituent transforms this stable heterocycle into a highly versatile functional handle.

Substituted iodo-pyrazoles are not merely intermediates; they are "chemical chameleons" that offer two distinct strategic advantages:

- **Synthetic Utility:** The C–I bond is the most reactive among halo-pyrazoles for palladium-catalyzed cross-coupling, enabling rapid library generation.
- **Molecular Recognition:** The iodine atom acts as a potent halogen bond donor (Lewis acid), capable of forming specific, directional interactions with carbonyl oxygens or backbone nitrogens in protein active sites—a feature increasingly exploited in rational drug design.

Physical Properties

The physicochemical profile of iodo-pyrazoles is dominated by the polarizability of the iodine atom and the amphoteric nature of the pyrazole ring.

Physicochemical Metrics

The following table summarizes the core physical data for the parent compound, 4-iodo-1H-pyrazole, which serves as the baseline for substituted derivatives.

Property	Value / Range	Notes
Molecular Weight	193.97 g/mol	High atom economy relative to reactivity.[3]
Melting Point	108 – 110 °C	Solid at room temperature; stable crystalline form.
Lipophilicity (LogP)	~1.7	Significantly more lipophilic than pyrazole (LogP ~0.2), enhancing membrane permeability.
Solubility (LogS)	-1.60 (mol/L)	Moderately soluble in water; highly soluble in DCM, DMSO, MeOH.
pKa (Conjugate Acid)	~1.5 – 2.0 (Est.)	Iodine (-I effect) lowers basicity relative to pyrazole (pKa 2.5).
pKa (NH Acidity)	~13.5 (Aq.) / 27.0 (MeCN)	Iodine increases NH acidity, facilitating deprotonation for N-alkylation.

Structural & Electronic Characteristics

- Bond Lengths:** The C–I bond length is approximately 2.08 Å, significantly longer than C–Br or C–Cl, contributing to its lability in oxidative addition steps.

- Crystallographic Packing: Unlike 4-chloro- and 4-bromo-pyrazoles which form trimeric hydrogen-bonded clusters, 4-iodo-pyrazole crystallizes in catemeric (chain-like) networks.[4] [5] This is driven by the interplay between hydrogen bonding (NH...N) and weak halogen bonding interactions.[6]
- The Sigma-Hole: The iodine atom exhibits a pronounced region of positive electrostatic potential (the -hole) on the extension of the C–I bond axis. This feature allows the iodine to act as a Lewis acid in Halogen Bonding (XB) interactions (See Section 4).

Chemical Reactivity & Synthesis

The reactivity of iodo-pyrazoles is defined by the position of the iodine (C3, C4, or C5) and the protecting group on the nitrogen.

Synthetic Workflows: Accessing the Scaffold

Direct iodination is the most common route to 4-iodo-pyrazoles, while C5-iodo derivatives typically require lithiation strategies.

Method A: Electrophilic Iodination (C4-Selective)

- Reagents:

/ Ceric Ammonium Nitrate (CAN) or NIS / TFA.
- Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-rich pyrazole ring directs the electrophile () to the C4 position.
- Scope: Works well for electron-rich and neutral pyrazoles.

Method B: Lithiation / Trapping (C5-Selective)

- Reagents:

-BuLi / THF /

, followed by

.

- Mechanism: Directed ortho-metallation (DoM) or deprotonation of the most acidic C5-proton (if N1 is blocked).
- Scope: Essential for synthesizing 5-iodo-pyrazoles, which are otherwise difficult to access.

Cross-Coupling Capabilities

The C–I bond in pyrazoles is highly activated for transition-metal catalysis.

- Suzuki-Miyaura: Standard coupling with boronic acids. 4-iodo-pyrazoles couple under milder conditions than their bromo-counterparts.
- Sonogashira: Facile coupling with terminal alkynes.
- Buchwald-Hartwig: C–N bond formation to create amino-pyrazoles.

Experimental Protocol: Suzuki Coupling of 4-Iodo-1H-Pyrazole

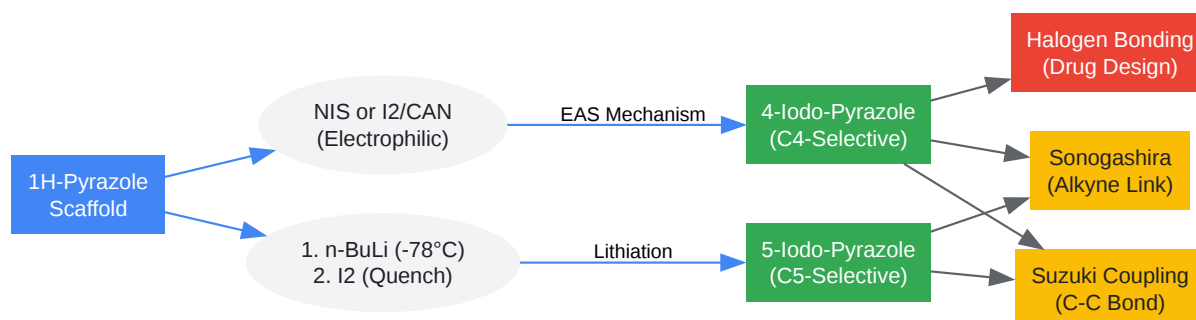
This protocol is a self-validating system for synthesizing 4-aryl-pyrazoles.

- Reagents: 4-Iodo-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv),
(5 mol%),
(3.0 equiv).
- Solvent: Dioxane : Water (4:1 v/v). Degassing is critical to prevent homocoupling.
- Procedure:
 - Charge a reaction vial with solid reagents.
 - Add degassed solvent mixture under Argon flow.
 - Seal and heat to 80–90 °C for 4–6 hours.

- Validation: Monitor by TLC (EtOAc/Hexane). The starting iodide () should disappear, replaced by a fluorescent product spot.
- Workup: Dilute with EtOAc, wash with brine, dry over , and concentrate. Purify via flash chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the divergence in synthetic pathways based on the reagents used (Electrophilic vs. Lithiation) and the subsequent utility of the C-I bond.



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Caption: Divergent synthetic pathways for regioselective iodination and downstream applications.

The "Iodine Effect" in Drug Design

Halogen Bonding (XB)

In medicinal chemistry, the iodine atom is not merely a steric placeholder. It engages in Halogen Bonding, a non-covalent interaction where the iodine acts as an electrophile (donor) and a protein residue (backbone carbonyl O, His-imidazole N) acts as a nucleophile (acceptor).

- Mechanism: The electron density on the iodine is anisotropic. While the equatorial belt is electron-rich (repulsive), the axial tip (opposite the C-I bond) is electron-deficient (positive

-hole).

- Strength: C–I...O interactions can approach the strength of weak hydrogen bonds (1–5 kcal/mol).
- Directionality: Highly linear (), allowing for precise geometric constraints in ligand binding.

Metabolic Stability

Substituting a phenyl ring with an iodo-pyrazole can block metabolic "soft spots." The C–I bond is generally robust against Phase I oxidative metabolism (CYP450), unlike C–H bonds which are prone to hydroxylation.

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